molecular formula C14H12N2OS2 B1661565 3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one CAS No. 92148-90-8

3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one

Cat. No.: B1661565
CAS No.: 92148-90-8
M. Wt: 288.4
InChI Key: BYZDFSNRACWQHG-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one is a complex organic compound featuring an indole moiety and a thiazolidinone ring. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one typically involves the condensation of ethyl acetoacetate with indole-3-carboxaldehyde in the presence of thiourea. The reaction proceeds under acidic conditions, often using a catalytic amount of hydrochloric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, solvent-free conditions, and recycling of catalysts to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.

  • Substitution: Halogenated compounds, polar aprotic solvents, elevated temperatures.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Halogenated derivatives, substituted thiazolidinones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Biologically, 3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one has shown potential in various assays. It has been studied for its antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry: Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it valuable in the synthesis of active ingredients.

Mechanism of Action

The mechanism by which 3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidinone ring can participate in redox reactions, influencing cellular processes.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that regulate cellular signaling.

  • Redox Reactions: Participation in oxidative stress pathways.

Comparison with Similar Compounds

  • 3-Ethyl-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione

  • 2-Thioxo-thiazolidin-4-one derivatives

  • Indole-3-carboxaldehyde derivatives

Uniqueness: 3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one stands out due to its unique combination of the indole and thiazolidinone rings, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-ethyl-4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-16-13(17)12(19-14(16)18)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,17H,2H2,1H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZDFSNRACWQHG-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(SC1=S)/C=C\2/C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92148-90-8
Record name NSC409008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one
Reactant of Route 2
3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one
Reactant of Route 3
3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one
Reactant of Route 4
3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one
Reactant of Route 5
3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one
Reactant of Route 6
3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.